molecular formula C9H8BrFO B8746800 2-Bromo-1-cyclopropoxy-4-fluorobenzene

2-Bromo-1-cyclopropoxy-4-fluorobenzene

Cat. No.: B8746800
M. Wt: 231.06 g/mol
InChI Key: WPWOSDSCQLFUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-cyclopropoxy-4-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 2, a cyclopropoxy group at position 1, and a fluorine atom at position 4 of the benzene ring. cyclobutylmethoxy substitutions in ). Its reactivity is likely influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric and electronic contributions of the cyclopropoxy group.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

2-bromo-1-cyclopropyloxy-4-fluorobenzene

InChI

InChI=1S/C9H8BrFO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

WPWOSDSCQLFUPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Primary Uses/Notes
This compound Not Available C₉H₇BrFO ~233.06* 1-Cyclopropoxy, 2-Bromo, 4-Fluoro Hypothesized: Synthetic intermediate
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₆BrN₂ 187.03 1,2-Diamino, 4-Bromo Manufacturing, laboratory uses
1-Bromo-2-fluoro-4-phenylmethoxybenzene 185346-79-6 C₁₃H₁₀BrFO 279.12 1-Bromo, 2-Fluoro, 4-Benzyloxy Safety data available (GHS)
4-(Bromomethyl)-1-(cyclobutylmethoxy)-2-fluorobenzene 1696597-65-5 C₁₂H₁₄BrFO 273.15 1-Cyclobutylmethoxy, 2-Fluoro, 4-Bromomethyl Supplier data listed

*Estimated based on substituent contributions.

Substituent Effects on Reactivity and Stability

  • Cyclopropoxy vs. Cyclobutylmethoxy : The cyclopropoxy group in the target compound introduces significant ring strain compared to the cyclobutylmethoxy group in ’s analog. This strain may enhance reactivity in nucleophilic substitution reactions .
  • Bromo Position : Bromine at position 2 (target) vs. position 4 () alters electronic distribution. Bromine’s electron-withdrawing effect in the target compound may direct electrophilic attacks to the para position relative to the cyclopropoxy group.
  • Fluorine Placement: Fluorine at position 4 (target) vs.

Molecular Weight and Functional Group Contributions

  • The target compound’s lower molecular weight (~233.06) compared to analogs in (279.12) and (273.15) reflects the smaller cyclopropoxy group and absence of a benzyl or bromomethyl substituent.

Research Findings and Limitations

  • Synthetic Applications : The cyclopropoxy group’s strain energy could facilitate ring-opening reactions, a trait exploited in drug design (e.g., protease inhibitors). This contrasts with the stable benzyloxy group in , which is often used to protect hydroxyl groups during synthesis.
  • Data Gaps: No direct studies on this compound were found in the provided evidence. Comparisons rely on extrapolation from structural analogs, underscoring the need for targeted research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.